8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with diphenylphosphine under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The phosphine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary amines, and substituted phosphine derivatives .
Scientific Research Applications
8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is studied for its potential in drug development and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its use in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, influencing the stereochemistry of the resulting products. The molecular targets include transition metal catalysts, and the pathways involved are primarily related to asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthylamine: Similar in structure but lacks the phosphine group.
Diphenylphosphinoethane: Contains a phosphine group but differs in the backbone structure.
1,2,3,4-Tetrahydro-1-naphthylphosphine: Similar backbone but different functional groups.
Uniqueness
8-Diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its combination of a chiral amine and a phosphine group, making it highly effective in asymmetric catalysis and enantioselective synthesis.
Properties
IUPAC Name |
8-diphenylphosphanyl-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22NP/c23-20-15-7-9-17-10-8-16-21(22(17)20)24(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h1-6,8,10-14,16,20H,7,9,15,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWOFTBMHDQUEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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